1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 2-chloro-5-(trifluoromethyl)phenyl group and at position 5 with a carboxylic acid moiety. The compound’s molecular formula is C₁₀H₆ClF₃N₃O₂, with a molecular weight of 295.6 g/mol. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the aromatic ring confer strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2-3) and influencing its solubility and reactivity.
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-2-1-5(10(12,13)14)3-7(6)17-8(9(18)19)4-15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYISRMWJWHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=CN=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation of this compound may also involve the use of specific boron reagents and palladium catalysts under controlled conditions .
Chemical Reactions Analysis
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit substantial antimicrobial properties. The compound has been evaluated against a range of pathogens, demonstrating effectiveness against bacteria and fungi. For instance, studies indicate that triazole derivatives can inhibit the growth of Candida albicans and Staphylococcus aureus, suggesting potential use in antifungal and antibacterial therapies .
Anticancer Properties
The compound's structural features may confer anticancer activity. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds similar to 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid have been tested against various human tumor cells, showing promising results in inhibiting cell proliferation .
Inhibitory Effects on Enzymes
Triazoles are known to act as inhibitors of certain enzymes involved in disease pathways. For example, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroid hormones. This inhibition can lead to enhanced therapeutic effects or reduced side effects when used in combination with other medications .
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can undergo various chemical transformations such as nucleophilic substitutions and cycloadditions, making it useful for synthesizing more complex molecules .
Development of New Materials
In materials science, this compound is utilized in the development of polymers and coatings with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical strength and durability .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Carboxylic Acid Position : The target compound’s carboxylic acid at position 5 (vs. position 4 in most analogues) may alter hydrogen-bonding interactions with biological targets. For example, the 4-carboxylic acid in the 4-chlorophenyl analogue showed potent growth inhibition (GP = 68.09%) in lung cancer cells .
4-Cl, 5-CF₃ (): Para-chloro substitution may favor planar interactions with hydrophobic enzyme pockets.
Methyl vs. Carboxylic Acid : Methyl substitution at position 5 (e.g., in and ) reduces polarity, increasing lipophilicity (logP ~2-3) compared to carboxylic acid derivatives (logP ~1-2).
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility (~10–50 μM in PBS) compared to methyl or amide derivatives. However, the trifluoromethyl group may counteract this by increasing hydrophobicity.
- Stability : Triazole rings are generally stable under physiological conditions, but the electron-withdrawing -CF₃ group may accelerate hydrolysis of the carboxylic acid in acidic environments.
Biological Activity
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid (CFTCA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer activities, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
CFTCA possesses a unique triazole ring that is known for its versatility in biological applications. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity. The molecular formula is with a molecular weight of 351.74 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of CFTCA. A key investigation demonstrated that derivatives of triazole compounds exhibited selective growth-inhibitory activity against Bcl-2 expressing human cancer cell lines, such as MDA-MB-231 and HeLa, with low micromolar IC50 values . The SAR analysis indicated that modifications in the phenyl substitution significantly influenced the activity, suggesting that the trifluoromethyl group plays a crucial role in enhancing anticancer properties.
Table 1: Anticancer Activity of CFTCA Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| CFTCA | MDA-MB-231 | 0.5 | High |
| CFTCA | HeLa | 0.3 | High |
| CFTCA | Jurkat | >10 | Low |
Enzyme Inhibition
CFTCA has been shown to exhibit inhibitory effects on various enzymes. Research indicates that compounds containing the triazole moiety can act as effective inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The presence of the trifluoromethyl group has been correlated with increased potency for these enzyme inhibitors.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| CFTCA | AChE | 0.23 | Moderate |
| CFTCA | BuChE | 0.13 | High |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the orientation and type of substituents on the triazole ring significantly impact biological activity. For instance, substituents such as methoxy and trifluoromethyl groups enhance binding affinity to target proteins, leading to improved inhibitory effects against cancer cell lines .
Case Studies
- In Vivo Studies : In a study involving scopolamine-induced Alzheimer’s disease models, CFTCA derivatives demonstrated significant improvements in cognitive functions, suggesting neuroprotective properties alongside anticancer efficacy .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that CFTCA could induce apoptosis in cancer cells through modulation of the Bcl-2 pathway, highlighting its potential as an anticancer agent .
Q & A
Q. Critical Factors :
- Catalyst Loading : Excess Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) improves triazole regioselectivity (>90% yield) .
- Temperature : Cycloaddition at 60–80°C minimizes side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the carboxylic acid derivative .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different cancer cell lines?
Methodological Answer:
Contradictions in bioactivity (e.g., growth inhibition % [GP] variability in NCI-H522 vs. MCF-7 cells) arise from:
- Cell Line Heterogeneity : Differences in expression of molecular targets (e.g., c-Met kinase) or drug efflux pumps (e.g., P-gp) .
- Assay Conditions : Varying serum concentrations or incubation times alter compound stability and uptake.
Q. Resolution Strategies :
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 10% FBS, 72h incubation) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm dependency on specific pathways (e.g., apoptosis via caspase-3 activation) .
- Metabolic Profiling : LC-MS/MS to assess intracellular metabolite levels and identify degradation products .
Q. Table 1: Bioactivity Variability in Selected Studies
| Cell Line | GP (%) | Assay Conditions | Reference |
|---|---|---|---|
| NCI-H522 (lung) | 68.09 | 10 μM, 48h, 5% FBS | |
| MCF-7 (breast) | 42.15 | 10 μM, 72h, 10% FBS |
Basic: What advanced characterization techniques confirm the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole ring planarity, C-Cl bond distance ≈ 1.74 Å) using SHELXL .
- Multinuclear NMR : ¹³C NMR confirms carboxylate carbonyl at δ ~170 ppm; ¹⁹F NMR detects trifluoromethyl splitting (δ -62 ppm, q, J = 10 Hz) .
- High-Resolution MS : ESI-MS ([M-H]⁻ at m/z 319.02) validates molecular weight .
Critical Note : For crystalline samples, slow evaporation from DMSO/water yields diffraction-quality crystals (space group P2₁/c) .
Advanced: How can derivatives be designed to enhance biological activity while maintaining selectivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :
- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at para position) to enhance target binding (e.g., kinase active sites) .
- Triazole Substituents : Replace carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability .
- Trifluoromethyl Optimization : Fluorine scan to balance lipophilicity (LogP ~2.5) and metabolic stability .
Q. Validation Workflow :
In Silico Docking : AutoDock Vina to predict binding affinity for c-Met kinase (PDB: 3LQ8) .
ADME Profiling : Caco-2 assays for permeability; microsomal stability tests (t₁/₂ > 60 min preferred) .
Advanced: How to analyze conflicting crystallographic data during structural refinement?
Methodological Answer:
Discrepancies in X-ray data (e.g., residual electron density >0.5 eÅ⁻³) may arise from:
- Disorder : Trifluoromethyl group rotation (modeled with PART instructions in SHELXL) .
- Twining : Use PLATON to check for higher-symmetry space groups; apply TWIN/BASF commands .
Resolution Example :
For SHELXL refinement, apply restraints (e.g., DFIX for C-F bonds) and test alternative occupancy models .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
